molecular formula C8H7N3 B1280473 3-(1H-pyrazol-1-yl)pyridine CAS No. 25700-12-3

3-(1H-pyrazol-1-yl)pyridine

Cat. No. B1280473
CAS RN: 25700-12-3
M. Wt: 145.16 g/mol
InChI Key: YJLYGWOUDNVDMM-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)pyridine is a compound that falls under the category of pyrazolopyridines . Pyrazolopyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described .


Synthesis Analysis

The synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives has been reported extensively from 2017 to 2021 . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system . A two-step synthesis of an intermediate for a drug-candidate, 3-fluoro-2-hydrazinyl-5-(1-methyl-1H-pyrazol-4-yl)pyridine, was developed and optimized .

Scientific Research Applications

    Synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Field : Chemistry
    • Application : This involves the synthesis of 1H-pyrazolo[3,4-b]pyridine derivatives .
    • Method : The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .
    • Results : The review covers and summarizes comprehensive data reported within the period from 2017 to 2021 on the synthetic strategies and approaches to 1H-pyrazolo[3,4-b]pyridine derivatives .

    Biomedical Applications of 1H-pyrazolo[3,4-b]pyridine derivatives

    • Field : Biomedical Sciences
    • Application : These compounds have been used in various biomedical applications due to their close similarity with the purine bases adenine and guanine .
    • Method : The synthetic methods used for their synthesis start from both a preformed pyrazole or pyridine .
    • Results : More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

    Rh(iii)-Catalyzed C–H Alkenylation

    • Field : Organic Chemistry
    • Application : This involves the Rh(iii)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
    • Method : Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
    • Results : Further synthetic transformations were conducted to demonstrate the synthetic potential of the products .

    Biological Activity of 2,4-Dihydro-3H-pyrazol-3-one Derivatives

    • Field : Biomedical Sciences
    • Application : 2,4-Dihydro-3H-pyrazol-3-one derivatives, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These derivatives exhibit anti-malarial, anti-inflammatory, anti-nociceptive, antipyretic, antifungal, anti-virals, antidepressant, antibacterial, antitumor, antioxidant, and anti-filarial activities .

    Rh(iii)-Catalyzed C–H Alkenylation

    • Field : Organic Chemistry
    • Application : This involves the Rh(iii)-catalyzed C–H alkenylation reaction of the N,N-bidentate chelating compound 2-(1H-pyrazol-1-yl)pyridine with alkenes via rollover cyclometalation .
    • Method : Mono- and dialkenyl-substituted 2-(1H-pyrazol-1-yl)pyridines could be selectively synthesized in moderate to good yields by tuning the reaction conditions .
    • Results : Further synthetic transformations were conducted to demonstrate the synthetic potential of the products .

    Antimicrobial Activity of Isoniazid Based Compounds

    • Field : Biomedical Sciences
    • Application : Isoniazid based compounds, which could potentially include 3-(1H-pyrazol-1-yl)pyridine derivatives, have been studied for their antimicrobial effects .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : These compounds have shown antimicrobial, antifungal, anticancer, anti-inflammatory, antiviral, antitubercular, antibacterial, anticonvulsant, antioxidant, and antidiabetic activities .

properties

IUPAC Name

3-pyrazol-1-ylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3/c1-3-8(7-9-4-1)11-6-2-5-10-11/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJLYGWOUDNVDMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463991
Record name 3-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrazol-1-yl)pyridine

CAS RN

25700-12-3
Record name 3-(1H-Pyrazol-1-yl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25700-12-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(1H-pyrazol-1-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-yl)pyridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Q Yang, X Li, BA Lorsbach, G Roth… - … Process Research & …, 2019 - ACS Publications
The evaluation of [3 + 2] cyclization strategies to prepare a key intermediate, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, for the insecticidal candidate tyclopyrazoflor (1) is described. Among …
Number of citations: 13 pubs.acs.org
W Li, J Li, D Liu, Q Jin - ACS Applied Materials & Interfaces, 2016 - ACS Publications
3-(1H-Pyrazol-1-yl)pyridine is used as electron-transporting unit to construct bipolar host materials o-CzPyPz, m-CzPyPz, and p-CzPyPz for application in phosphorescent organic light-…
Number of citations: 63 pubs.acs.org
B Patil, B Pownthurai, SS Chiou, WL Chen, DC Huang… - Organic …, 2021 - Elsevier
Two novel bipolar hosts Cbz-Py-PQ and Cbz-Py-SA have been designed, synthesized, and eventually successfully used for fabrication of red phosphorescent organic light-emitting …
Number of citations: 7 www.sciencedirect.com
V Rampazzi, A Massard, P Richard, M Picquet… - …, 2012 - Wiley Online Library
A molecularly defined new phosphine–diolefin cubane copper pre‐catalyst used at 1.25 mol % under mild conditions promotes the coupling of pyrazoles to functionalised aryl and …
GW Gribble, L Fu, QX Lin - Pyridines: from lab to production, 2013 - books.google.com
This chapter discusses the best methods for the preparation of substituted pyridines by attachment of substituents to the pyridine ring. Unlike ‘p-excessive’heterocycles like pyrroles,‘p-…
Number of citations: 2 books.google.com
R Cano, DJ Ramón, M Yus - The Journal of Organic Chemistry, 2011 - ACS Publications
A new protocol for the Ullmann-type arylation process of different aromatic heterocycles without any transition-metal catalyst, implying the use of a combination of an excess of …
Number of citations: 201 pubs.acs.org
V Rampazzi - 2014 - theses.hal.science
De nos jours et depuis quelques années maintenant, le principe de développement durable encourage les chimistes de tous horizons à développer de nouvelles méthodes de …
Number of citations: 5 theses.hal.science

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